molecular formula C13H10Cl3N B8761643 6,8,9-Trichloro-1,2,3,4-tetrahydroacridine CAS No. 365533-85-3

6,8,9-Trichloro-1,2,3,4-tetrahydroacridine

Cat. No. B8761643
M. Wt: 286.6 g/mol
InChI Key: RVQDBDPTAJTNAP-UHFFFAOYSA-N
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Patent
US07605265B2

Procedure details

A solution of 6,8-dichloro-1,2,3,4-tetrahydro-acridin-9-ol (18 g, 6.7 mmoL) in phosphorus oxychloride (45 mL) was heated to 135 degree Celsius for 45 min. After the excess phosphorus oxychloride was distilled under vacuum, the remaining mixture was allowed to cool to room temperature and treated with saturated sodium bicarbonate. The resulting suspension was extracted with diethyl ether (×3). The combined ether extract was washed with brine, dried with sodium sulfate, filtered and concentrated. Recrystallization from ethanol afforded the desired product (1.3 g, 68%) as a white solid.
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
Yield
68%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:13](=[C:14]([Cl:16])[CH:15]=1)[C:12](O)=[C:11]1[C:6]([CH2:7][CH2:8][CH2:9][CH2:10]1)=[N:5]2.P(Cl)(Cl)([Cl:20])=O>>[Cl:1][C:2]1[CH:3]=[C:4]2[C:13](=[C:14]([Cl:16])[CH:15]=1)[C:12]([Cl:20])=[C:11]1[C:6]([CH2:7][CH2:8][CH2:9][CH2:10]1)=[N:5]2

Inputs

Step One
Name
Quantity
18 g
Type
reactant
Smiles
ClC=1C=C2N=C3CCCCC3=C(C2=C(C1)Cl)O
Name
Quantity
45 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
After the excess phosphorus oxychloride was distilled under vacuum
ADDITION
Type
ADDITION
Details
treated with saturated sodium bicarbonate
EXTRACTION
Type
EXTRACTION
Details
The resulting suspension was extracted with diethyl ether (×3)
EXTRACTION
Type
EXTRACTION
Details
The combined ether extract
WASH
Type
WASH
Details
was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethanol

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2N=C3CCCCC3=C(C2=C(C1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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